

Introduction: Contextualizing a Critical Terfenadine-Related Compound

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Compound of Interest

Compound Name: Dehydroxydehydro Terfenadine

CAS No.: 104953-06-2

Cat. No.: B568978

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Terfenadine, a second-generation antihistamine, marked a significant advancement in allergy treatment by minimizing the sedative effects common to its predecessors.[1] However, its clinical use was curtailed due to findings of cardiotoxicity, specifically QT interval prolongation, which prompted its withdrawal from the market.[2][3] The extensive investigation into its metabolism revealed that terfenadine is a prodrug, primarily converted by the cytochrome P450 enzyme CYP3A4 into its pharmacologically active and safer metabolite, fexofenadine.[2][4]

The complex metabolic pathway of terfenadine produces several related compounds.[5][6][7] Among these is Dehydroxydehydro-Terfenadine, a dehydrated variant that is significant in analytical and metabolic studies. The precise characterization of such metabolites is paramount for a comprehensive understanding of a drug's biotransformation, potential for off-target effects, and for the development of sensitive bioanalytical methods.[8] This guide provides a focused examination of Dehydroxydehydro-Terfenadine, with a core emphasis on the determination and significance of its molecular weight.

Section 1: Chemical Identity and Structural Elucidation

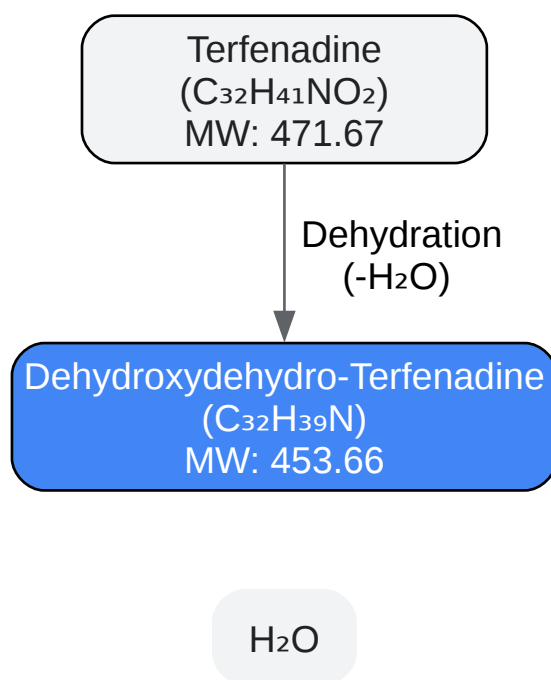
The nomenclature "Dehydroxydehydro-Terfenadine" describes a chemical transformation of the parent terfenadine molecule involving the loss of a hydroxyl (-OH) group and a subsequent loss of two hydrogen atoms, which is characteristic of a dehydration reaction (loss of a water molecule).

- Parent Compound: Terfenadine[9][10]
- Molecular Formula of Terfenadine: $C_{32}H_{41}NO_2$ [10][11]
- Molecular Weight of Terfenadine: 471.67 g/mol [9][10]
- Transformation: The process involves the removal of one molecule of water (H_2O) from one of the alcohol functional groups in terfenadine.[12] This results in the formation of a double bond.
- Resulting Compound: Dehydroxydehydro-Terfenadine
- Molecular Formula: $C_{32}H_{39}N$
- Molecular Weight: 453.66 g/mol [13]

This transformation is a critical reaction to monitor in stability studies and during bioanalytical method development, as in-source fragmentation in a mass spectrometer can sometimes mimic this dehydration, leading to potential misidentification if not properly characterized.

Structural Transformation Diagram

The following diagram illustrates the chemical conversion from the parent compound to its dehydrated analogue.



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Caption: Chemical dehydration of Terfenadine to form Dehydroxydehydro-Terfenadine.

Section 2: Determination of Molecular Weight

The molecular weight of a compound is a fundamental physical property, essential for its identification and quantification. It can be determined theoretically from the molecular formula and confirmed experimentally using techniques like mass spectrometry.^{[14][15]}

Theoretical Molecular Weight Calculation

The molecular weight is calculated by summing the atomic weights of each atom in the molecular formula (C₃₂H₃₉N).^[15]

Element	Number of Atoms	Atomic Weight (g/mol)	Total Weight (g/mol)
Carbon (C)	32	12.011	384.352
Hydrogen (H)	39	1.008	39.312
Nitrogen (N)	1	14.007	14.007
Total		437.671	

Note: The value of 453.66 g/mol from the source is likely based on the most common isotopes (monoisotopic mass), which is standard practice in mass spectrometry.

Experimental Verification by Mass Spectrometry

Mass spectrometry (MS) is the definitive technique for determining the molecular weight of small molecules.[14][15][16] It measures the mass-to-charge ratio (m/z) of ionized molecules. [14] High-resolution mass spectrometry (HRMS) can provide an exact mass, which helps in confirming the elemental composition.[14]

Workflow for Molecular Weight Confirmation via LC-HRMS



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Caption: High-level workflow for experimental MW confirmation using LC-MS.

Detailed Protocol: LC-HRMS Analysis of Dehydroxydehydro-Terfenadine

This protocol outlines a standard approach for the verification of the molecular weight of Dehydroxydehydro-Terfenadine in a research setting.

1. Objective: To confirm the exact mass of Dehydroxydehydro-Terfenadine using a Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) system.

2. Materials:

- Dehydroxydehydro-Terfenadine reference standard
- LC-MS grade acetonitrile, methanol, and water
- LC-MS grade formic acid
- A calibrated LC-HRMS system (e.g., Q-TOF or Orbitrap)

3. Standard Preparation:

- Prepare a 1 mg/mL stock solution of the reference standard in methanol.
- Perform serial dilutions with 50:50 acetonitrile:water to create a working solution of 1 µg/mL.

4. LC Method Parameters:

- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Causality: A C18 column provides excellent retention and peak shape for moderately nonpolar molecules like this compound.
- Mobile Phase A: 0.1% Formic Acid in Water. Causality: Formic acid aids in protonation, enhancing ionization efficiency in positive ion mode.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 5% B to 95% B over 5 minutes.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 2 µL.

5. HRMS Method Parameters:

- Ionization Source: Electrospray Ionization (ESI), Positive Mode. Causality: The piperidine nitrogen is readily protonated, making positive mode ESI highly effective for this class of compounds.
- Scan Range: 100-1000 m/z.
- Capillary Voltage: 3.5 kV.
- Source Temperature: 120 °C.
- Data Acquisition: Full scan mode with a resolution > 20,000.

6. Data Analysis & Expected Results:

- The primary ion of interest is the protonated molecule, $[M+H]^+$.
- Theoretical $[M+H]^+$: 454.3155 m/z (Calculated for $C_{32}H_{40}N^+$).
- Validation: The experimentally observed m/z in the high-resolution mass spectrum should match the theoretical exact mass within a narrow mass tolerance window (typically < 5 ppm). This provides high confidence in both the molecular weight and the elemental formula.

Conclusion

The molecular weight of Dehydroxydehydro-Terfenadine is a cornerstone of its analytical profile. With a molecular formula of $C_{32}H_{39}N$, it has a monoisotopic mass of 453.66 g/mol [\[13\]](#). While theoretical calculations provide a baseline, experimental verification via high-resolution mass spectrometry is the gold standard for unambiguous confirmation. This precise characterization is indispensable for drug metabolism studies, reference standard qualification, and the development of robust analytical methods required throughout the drug development lifecycle.

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